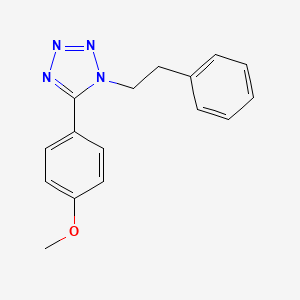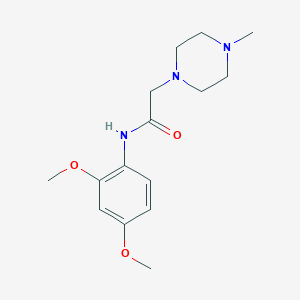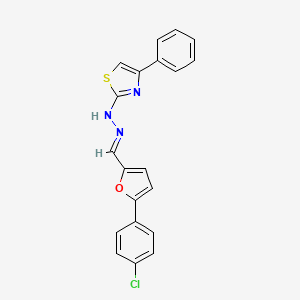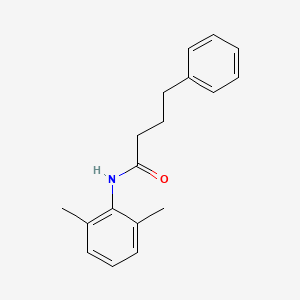
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. MPTT has been studied for its unique properties, such as its ability to form stable complexes with metal ions and its potential as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is not fully understood. However, studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can form stable complexes with metal ions, leading to changes in the fluorescence properties of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole in lab experiments is its ability to form stable complexes with metal ions, making it a useful tool for detecting metal ions in biological systems and environmental samples. However, one limitation of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as an anti-cancer agent and to determine its mechanism of action. Additionally, further research is needed to determine the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health and to develop safer and more effective derivatives of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be achieved through a multistep process involving the reaction of 4-methoxyphenylhydrazine with 2-phenylethyl bromide, followed by the reaction of the resulting product with sodium azide and copper (I) iodide. The final step involves the cyclization of the intermediate product with acetic anhydride and triethylamine. The yield of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be optimized by adjusting the reaction conditions, such as the reaction time and temperature.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In material science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a building block for constructing metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. In environmental science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a sensor for detecting heavy metal ions in water.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-21-15-9-7-14(8-10-15)16-17-18-19-20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKOSRBSFIIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)

